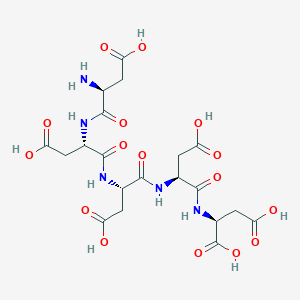

Asp-Asp-Asp-Asp-Asp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H27N5O16 |

|---|---|

Molecular Weight |

593.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H27N5O16/c21-6(1-11(26)27)16(36)22-7(2-12(28)29)17(37)23-8(3-13(30)31)18(38)24-9(4-14(32)33)19(39)25-10(20(40)41)5-15(34)35/h6-10H,1-5,21H2,(H,22,36)(H,23,37)(H,24,38)(H,25,39)(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,40,41)/t6-,7-,8-,9-,10-/m0/s1 |

InChI Key |

MBYGOGPIQTZBHQ-WYCDGMCDSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Asp)₅ Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the penta-aspartic acid peptide, (Asp)₅. This document outlines the core methodologies, including solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for researchers and professionals in drug development and life sciences.

Introduction to (Asp)₅ Peptide

The (Asp)₅ peptide, with the sequence H-Asp-Asp-Asp-Asp-Asp-OH, is an oligo-aspartic acid of interest in various biomedical and biotechnological applications. Poly-aspartate peptides have been noted for their surfactant properties and potential bactericidal activity, akin to defensins.[1] Furthermore, their ability to bind to bone proteins like hydroxyapatite makes them relevant in biomaterial and tissue engineering research.[1] The successful synthesis and purification of this highly acidic peptide require careful consideration of protecting group strategies and purification protocols to achieve high purity.

Data Presentation

| Parameter | Value | Reference |

| Sequence | H-Asp-Asp-Asp-Asp-Asp-OH | [1] |

| Molecular Weight | 593.46 g/mol | [1] |

| Chemical Formula | C₂₀H₂₇N₅O₁₆ | |

| Purity (Post-Purification) | > 95% (by HPLC) |

Experimental Protocols

The following sections detail the experimental protocols for the synthesis and purification of the (Asp)₅ peptide. These protocols are based on established Fmoc-based solid-phase peptide synthesis (SPPS) and reverse-phase HPLC methodologies.

(Asp)₅ Peptide Synthesis via Fmoc-SPPS

Fmoc solid-phase peptide synthesis is the preferred method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. A key challenge in synthesizing peptides containing aspartic acid is the potential for aspartimide formation, which can lead to side products that are difficult to remove. The use of sterically hindered protecting groups for the aspartic acid side chain, such as 5-butyl-5-nonyl (OBno), can significantly reduce this side reaction.

Materials:

-

Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OBno)-OH

-

Rink Amide resin (or a suitable resin for a C-terminal carboxylic acid like 2-chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Asp(OtBu)-OH (or Fmoc-Asp(OBno)-OH) by dissolving it with an equivalent of DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Repeat for 4 additional cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Coupling:

-

Pre-activate the next Fmoc-Asp(OtBu)-OH (or Fmoc-Asp(OBno)-OH) with DIC and HOBt in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Washing:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of (Asp)₅ Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide. For a short, highly acidic peptide like (Asp)₅, a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is typically used.

Materials:

-

Crude (Asp)₅ peptide

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile

-

Preparative C18 HPLC column

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude (Asp)₅ peptide in a minimal amount of Solvent A.

-

Method Development (Analytical HPLC):

-

Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

-

Run a linear gradient of 5-50% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 210-220 nm to determine the retention time of the main peak corresponding to the (Asp)₅ peptide.

-

-

Preparative HPLC:

-

Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

-

Load the dissolved crude peptide onto the column.

-

Run a gradient based on the analytical run to separate the target peptide from impurities. A shallow gradient around the elution point of the peptide will improve resolution.

-

Collect fractions corresponding to the main peptide peak.

-

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified (Asp)₅ peptide as a white, fluffy powder.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of the (Asp)₅ peptide.

Caption: Fmoc-SPPS workflow for (Asp)₅ peptide synthesis.

Caption: RP-HPLC workflow for (Asp)₅ peptide purification.

Biological Signaling

Currently, there is a lack of specific literature detailing a defined signaling pathway directly modulated by the (Asp)₅ peptide. However, peptides rich in aspartic and glutamic acid are known to be involved in biomineralization processes. The potential for (Asp)₅ to interact with cell surface receptors or extracellular matrix components due to its high negative charge warrants further investigation.

Conclusion

The synthesis and purification of the (Asp)₅ peptide can be successfully achieved using standard solid-phase peptide synthesis and RP-HPLC techniques. Careful selection of protecting groups for the aspartic acid side chain is crucial to minimize the formation of aspartimide-related impurities. The protocols and workflows provided in this guide offer a solid foundation for researchers and professionals to produce high-purity (Asp)₅ peptide for a variety of research and development applications. Further studies are needed to elucidate the specific biological functions and potential signaling pathways of this oligo-aspartic acid peptide.

References

Core Properties of the Anionic Peptide Asp-Asp-Asp-Asp-Asp (D5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Asp-Asp-Asp-Asp-Asp, abbreviated as D5, is a synthetic, highly anionic peptide composed of five consecutive L-aspartic acid residues. Its structure is characterized by a high density of negative charges at physiological pH due to the carboxylate side chains of each aspartic acid residue. This unique polyanionic nature confers a range of physicochemical and biological properties that make it a subject of significant interest in various research and development areas, including biomaterials, drug delivery, and as a model for studying intrinsically disordered proteins. This technical guide provides an in-depth overview of the core properties of the D5 peptide, including its physicochemical characteristics, biological activities, and relevant experimental methodologies.

Physicochemical Properties

The fundamental properties of the D5 peptide are dictated by its primary structure, which consists of five aspartic acid residues linked by peptide bonds. The presence of five free carboxyl groups in the side chains, in addition to the C-terminal carboxyl group, results in a strong overall negative charge under neutral and alkaline conditions.

Table 1: Physicochemical Properties of this compound (D5)

| Property | Value | Source |

| Molecular Formula | C20H27N5O16 | [1] |

| Molecular Weight | 593.45 g/mol | [1] |

| CAS Number | 124219-00-7 | [1] |

| Isoelectric Point (pI) | Estimated to be very low (acidic) | [2][3] |

| Solubility | Soluble in water. For peptides with a net negative charge, if solubility in water is an issue, adding a small amount of a basic solution like ammonium hydroxide can improve it. |

Note: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide rich in acidic residues like aspartic acid, the pI is expected to be in the acidic range. The pKa of the side chain carboxyl group of aspartic acid is approximately 3.9. The overall pI of the D5 peptide will be significantly influenced by its five side-chain carboxyl groups and the C-terminal carboxyl group.

Structural Characteristics

The D5 peptide is a linear polyamide. Due to the electrostatic repulsion between the negatively charged side chains, the peptide is unlikely to adopt a stable, compact globular structure in solution. Instead, it is expected to exist as a flexible, extended, or random coil conformation, characteristic of many intrinsically disordered proteins and peptides. The structure of polyaspartic acid can consist of both α and β peptide linkages, with the ratio depending on the synthesis method. Thermal synthesis of polyaspartate often leads to a mixture of α and β links, with β-linkages being more prevalent.

Biological and Chemical Activities

The high density of carboxylate groups in the D5 peptide is central to its biological and chemical functions.

Metal Ion Chelation

The tetra-aspartate motif is a potent chelating agent for various divalent metal ions, including Ca²⁺, Mg²⁺, Zn²⁺, and Cu²⁺. This chelation is mediated by the cooperative coordination of the metal ion by multiple carboxylate oxygen atoms from the aspartic acid side chains, forming a stable multi-dentate complex. This property is crucial in biological processes like biomineralization, where aspartate-rich proteins regulate crystal nucleation and growth by interacting with inorganic surfaces such as hydroxyapatite. The ability to chelate metal ions also suggests potential applications in areas like corrosion inhibition and as an antiscaling agent.

Interaction with Biological Membranes

Peptides with a high content of aspartic acid have been studied for their potential to interact with bacterial membranes. Research on a related peptide, Asp-Asp-Asp-Tyr (DDDY), suggests that it may exert antimicrobial effects by binding to phospholipid membranes, potentially disrupting their structure and function.

Modulation of Cellular Signaling

While direct research on the signaling properties of D5 is limited, studies on similar aspartate-containing peptides offer insights. For instance, the peptide Asp-Asp-Asp-Tyr (DDDY) has been shown to protect against cellular oxidative stress by scavenging free radicals and maintaining the function of cellular antioxidant enzymes. This suggests that poly-aspartate sequences could have roles in modulating cellular responses to oxidative stress.

The diagram below illustrates a potential mechanism by which an aspartate-rich peptide could mitigate cellular oxidative stress.

Caption: Potential mechanism of cellular oxidative stress mitigation by an anionic peptide.

Role in Biomineralization

Aspartate-rich proteins and peptides are known to play a crucial role in biomineralization, the process by which organisms produce minerals. The high density of carboxylate groups in D5 allows it to interact strongly with the surfaces of inorganic crystals like calcium phosphate and calcium carbonate, thereby modulating crystal nucleation and growth. This property is being explored for bone-targeting drug delivery applications.

Experimental Protocols

The synthesis and characterization of the D5 peptide can be achieved through standard peptide chemistry techniques.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides like D5. The Fmoc/tBu strategy is frequently employed.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of D5:

Caption: General workflow for the solid-phase synthesis of the D5 peptide.

Materials:

-

Rink Amide resin

-

Fmoc-Asp(OtBu)-OH

-

Coupling reagents (e.g., DIC, Oxyma)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR spectrometer for characterization

General Procedure:

-

Resin Swelling: The resin is swollen in a suitable solvent like DMF.

-

First Amino Acid Coupling: The Fmoc group on the resin is removed, and the first Fmoc-Asp(OtBu)-OH is coupled to the resin using activating agents.

-

Iterative Cycles: The process of Fmoc deprotection, washing, and coupling of the next Fmoc-Asp(OtBu)-OH is repeated until the pentapeptide sequence is assembled.

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl (tBu) protecting groups on the aspartic acid side chains are removed simultaneously using a cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Characterization Methods

Table 2: Key Characterization Techniques for D5 Peptide

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight and sequence of the peptide. | A mass spectrum showing a major peak corresponding to the calculated molecular weight of D5 (593.45 Da). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the primary structure and assess purity. | ¹H and ¹³C NMR spectra with chemical shifts characteristic of the aspartic acid residues in a peptide backbone. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the synthesized peptide. | A chromatogram showing a single major peak, indicating high purity. |

Applications and Future Directions

The unique properties of the D5 peptide and related polyaspartic acid structures have led to their investigation in a variety of biomedical and industrial applications.

-

Drug Delivery: The ability of polyaspartic acid to form nanoparticles and its affinity for bone tissue make it a promising candidate for targeted drug delivery systems, particularly for bone-related diseases.

-

Biomaterials: Polyaspartic acid is biodegradable and biocompatible, making it suitable for use in hydrogels, artificial skin, and orthopedic implants.

-

Industrial Applications: Due to its water solubility and metal-chelating properties, polyaspartic acid is used as a biodegradable alternative to polyacrylic acid in applications such as water treatment, as an antiscaling agent, and in detergents.

The logical relationship for the application of D5 in bone-targeted drug delivery is depicted below.

Caption: Logical flow for D5-mediated bone-targeted drug delivery.

Future research will likely focus on further elucidating the specific interactions of D5 with biological systems, optimizing its properties for various applications through chemical modification, and exploring its potential in combination with other biomaterials and therapeutic agents. The development of D-amino acid substituted versions could also be explored to enhance enzymatic stability.

References

The Role of Polyaspartic Acid in Biomineralization: A Technical Guide for Researchers

Abstract

Polyaspartic acid (PASP), a synthetic polyamino acid, has emerged as a critical tool in the study and application of biomineralization. Its structural similarity to acidic non-collagenous proteins (NCPs) found in mineralized tissues allows it to exquisitely modulate the nucleation, growth, and polymorphic selection of inorganic crystals such as calcium carbonate and calcium phosphate. This technical guide provides an in-depth analysis of the multifaceted role of PASP in biomineralization, with a focus on its mechanisms of action, quantitative effects, and applications in dentin remineralization and bone tissue engineering. Detailed experimental protocols for the synthesis of PASP and its use in in-vitro mineralization assays are provided, alongside visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Biomineralization and Polyaspartic Acid

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This intricate process is tightly controlled by a suite of organic molecules, primarily proteins, that dictate the mineral phase, crystal size, morphology, and orientation. Among these, acidic proteins rich in aspartic and glutamic acid residues are known to play a pivotal role.[1]

Polyaspartic acid (PASP) is a biodegradable and water-soluble polymer that serves as a functional analogue of these biomineralization-controlling proteins.[2][3] Its repeating carboxylate groups provide a high density of negative charges, enabling strong interactions with cations like calcium (Ca²⁺).[3][4] This property allows PASP to influence mineralization in a variety of ways, including stabilizing amorphous mineral precursors, inhibiting crystallization in bulk solution, and promoting mineralization within specific confined environments like collagen fibrils.

The Role of Polyaspartic Acid in Calcium Carbonate Biomineralization

The crystallization of calcium carbonate (CaCO₃) is a widely studied model system for biomineralization, with PASP demonstrating significant control over the process.

Mechanism of Action

PASP's primary mechanism involves the stabilization of amorphous calcium carbonate (ACC), a transient precursor phase. It is believed that PASP molecules in solution, rather than those incorporated into the ACC, are responsible for this stabilization. The carboxylate groups on PASP can chelate Ca²⁺ ions, inhibiting the nucleation and growth of crystalline CaCO₃. This inhibition allows for the controlled deposition of mineral, a key feature of biomineralization.

Influence on Polymorph Selection (Calcite vs. Vaterite)

Calcium carbonate exists in several crystalline polymorphs, with calcite being the most thermodynamically stable and vaterite being a metastable form. PASP can dictate which polymorph is formed in a concentration-dependent manner.

-

At low concentrations , PASP is more effective at inhibiting the nucleation and growth of vaterite than calcite, thus favoring the formation of calcite.

-

At high concentrations , the formation of calcite is prevented, and the crystallization of vaterite proceeds through a pseudomorphic transformation of ACC nanospheres. In this process, vaterite nucleates on the surface of the ACC spheres and grows inwards.

This ability to select for a metastable polymorph highlights the significant influence of organic macromolecules in mineralization pathways.

Quantitative Effects of PASP on CaCO₃ Crystallization

The concentration and molecular weight of PASP have been shown to quantitatively affect CaCO₃ crystallization.

| Parameter | PASP Concentration | Observation | Source |

| Crystal Size | Increasing | Increases | |

| Polymorph Selection | Low | Favors Calcite | |

| Polymorph Selection | High | Favors Vaterite | |

| Scale Inhibition | 4 mg/L (modified PASP) | Stabilizes pH, indicating inhibition | |

| Scale Inhibition | 30 mg/L (modified PASP) | Distorts crystal morphology |

The Role of Polyaspartic Acid in Calcium Phosphate Biomineralization

PASP's role in calcium phosphate (CaP) mineralization is of particular interest due to its relevance to the formation of bone and teeth, which are primarily composed of hydroxyapatite (HAP), a form of calcium phosphate.

Mechanism of Action in Apatite Formation

Similar to its effect on CaCO₃, PASP can stabilize amorphous calcium phosphate (ACP), the precursor to crystalline HAP. It has been shown to be a potent inhibitor of HAP precipitation in solution. However, this inhibitory effect can be reversed. When PASP is bound to a substrate, such as within the confined spaces of collagen fibrils, it can actually promote the crystallization of ACP into HAP. This dual functionality is crucial for its role in tissue engineering and remineralization, where mineralization is desired in a specific location but inhibited elsewhere. PASP has been shown to be 350 times more effective as an inhibitor of hydroxyapatite precipitation in solution than the chemically similar polyglutamic acid.

Role in Dentin and Enamel Remineralization

Dentin, the primary tissue component of teeth, is a composite of collagen and HAP. In the event of demineralization due to caries, remineralization is a key therapeutic goal. PASP is a central component of the Polymer-Induced Liquid Precursor (PILP) process, a biomimetic strategy for dentin remineralization. In this process, PASP stabilizes nanosized ACP droplets, allowing them to infiltrate the collagen matrix of demineralized dentin. Once inside, these precursors crystallize into HAP, leading to intrafibrillar mineralization and the restoration of the tissue's mechanical properties. Studies have shown significant remineralization of demineralized dentin after immersion in a PASP-containing PILP solution.

Application in Bone Tissue Engineering

In bone tissue engineering, the goal is to create scaffolds that can support and promote the growth of new bone tissue. PASP is utilized for its ability to mimic the function of NCPs in guiding HAP formation within scaffolds. Its strong affinity for calcium ions and HAP makes it a useful molecule for targeting drug delivery systems to bone. Nanoparticles functionalized with PASP have demonstrated specific binding to bone tissue. Furthermore, electrospun nanofibers modified with PASP have been shown to promote the osteogenic differentiation of bone marrow stromal cells and accelerate bone formation in vivo.

Quantitative Effects of PASP on CaP Crystallization

The influence of PASP on calcium phosphate mineralization is concentration-dependent and influenced by the surrounding environment.

| Parameter | PASP Concentration | Observation | Source |

| DCPD Crystallization | Increasing (up to 0.8 mM) | Inhibits crystallization, decreases precipitate amount | |

| DCPD Crystallization | 1.5 - 2.0 mM | Results in amorphous material | |

| CaP Phase | 1 µg/ml - 100 µg/ml | Stabilizes amorphous calcium phosphate (ACP) | |

| Mineralization Location | In solution | Inhibits crystallization | |

| Mineralization Location | Bound to a substrate | Promotes crystallization | |

| HAP Inhibition | N/A | 350x more effective than polyglutamate |

Key Experimental Protocols

Synthesis of Polyaspartic Acid

Polyaspartic acid is typically synthesized via the thermal polycondensation of L-aspartic acid, which proceeds through a polysuccinimide (PSI) intermediate.

Materials:

-

L-aspartic acid

-

o-phosphoric acid (catalyst)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dialysis tubing (MWCO 1 kDa)

Protocol:

-

A mixture of L-aspartic acid and o-phosphoric acid is heated under vacuum to produce polysuccinimide (PSI).

-

The resulting PSI is dissolved in DMF.

-

The PSI solution is added dropwise to a stirred aqueous solution of NaOH at room temperature to hydrolyze the succinimide rings.

-

The reaction is allowed to proceed for 24 hours.

-

The resulting sodium polyaspartate solution is purified by precipitation in ethanol.

-

The precipitate is redissolved in deionized water and dialyzed against deionized water for 48 hours to remove unreacted monomers and salts.

-

The purified PASP solution is lyophilized to obtain a dry powder.

In Vitro Calcium Carbonate Mineralization Assay

This protocol is based on a double-diffusion system in an agar hydrogel to observe the effect of PASP on CaCO₃ crystallization.

Materials:

-

Agar

-

Calcium chloride (CaCl₂)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Polyaspartic acid (PASP)

-

Tris-HCl buffer

-

Glass U-tube or petri dish setup for double diffusion

Protocol:

-

Prepare a 0.3% (w/v) agar solution in deionized water and heat to dissolve.

-

Cool the agar solution and add Tris-HCl buffer to maintain a pH of 8.0.

-

Dissolve a specific concentration of PASP into the agar solution.

-

Pour the PASP-containing agar into the U-tube or the central chamber of the petri dish and allow it to gel.

-

In the outer chambers or ends of the U-tube, place solutions of CaCl₂ and (NH₄)₂CO₃.

-

Allow the reactants to diffuse into the gel at a constant temperature (e.g., 28°C) for several days.

-

Observe the formation of precipitate over time, noting the location, morphology, and timing of crystal appearance.

-

At the end of the experiment, carefully excise the portion of the gel containing the precipitate for analysis.

In Vitro Calcium Phosphate Mineralization Assay (PILP Process)

This protocol describes the remineralization of demineralized dentin using the PILP process.

Materials:

-

Dentin slices (e.g., from bovine or human teeth)

-

EDTA or phosphoric acid for demineralization

-

Calcium chloride (CaCl₂)

-

Potassium phosphate (K₂HPO₄)

-

Polyaspartic acid (pAsp)

-

HEPES or Tris buffer

Protocol:

-

Prepare demineralized dentin samples by etching with acid or chelating with EDTA to remove the mineral phase, exposing the collagen matrix.

-

Prepare the remineralization solution (PILP solution) by mixing CaCl₂, K₂HPO₄, and pAsp in a buffered solution (pH ~7.4). The solution should be freshly prepared to prevent premature precipitation.

-

Immerse the demineralized dentin samples in the PILP solution.

-

Incubate the samples at 37°C for a specified period (e.g., 3, 7, or 14 days), replacing the PILP solution daily.

-

After the incubation period, rinse the samples thoroughly with deionized water.

-

Prepare the samples for analysis to assess the extent and nature of remineralization.

Characterization Techniques

-

Scanning Electron Microscopy (SEM): To visualize the morphology and surface topography of the mineral crystals and the remineralized tissue.

-

X-ray Diffraction (XRD): To identify the crystalline phases (polymorphs) of the mineral formed (e.g., calcite, vaterite, HAP, OCP).

-

Transmission Electron Microscopy (TEM): To observe the ultrastructure of the mineralized collagen fibrils and determine if mineralization is intrafibrillar or extrafibrillar.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the mineral deposits, such as the calcium-to-phosphate ratio.

Signaling Pathways and Molecular Interactions

While PASP is not involved in classical cell signaling pathways, its interaction with mineral ions and matrices can be represented as a process flow. The following diagrams illustrate key mechanisms and experimental workflows.

Caption: PASP concentration dictates CaCO₃ polymorph selection.

References

An In-depth Technical Guide on the Interaction of Oligoaspartic Acid with Calcium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between oligoaspartic acid and calcium phosphate. Aspartic acid-rich polymers, both natural and synthetic, play a crucial role in regulating biomineralization processes, and understanding their interaction with calcium phosphate is paramount for advancements in bone regeneration, drug delivery systems, and the development of novel biomaterials. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Interaction Mechanisms

Oligoaspartic acid, a negatively charged polypeptide, significantly influences the nucleation and crystal growth of calcium phosphate phases. Its role is multifaceted and highly dependent on environmental conditions such as pH and concentration. The primary mechanisms of interaction involve:

-

Inhibition of Nucleation and Crystal Growth: In solution, oligoaspartic acid can chelate calcium ions, thereby increasing the energy barrier for the formation of stable calcium phosphate nuclei. It can also adsorb to the surface of nascent crystals, blocking active growth sites and preventing further crystal maturation. This inhibitory effect is crucial for preventing ectopic calcification in biological systems.

-

Stabilization of Amorphous Calcium Phosphate (ACP): Oligoaspartic acid can stabilize the transient, amorphous precursor phase of calcium phosphate. This stabilization is critical in biomineralization, as it allows for the transport and controlled deposition of mineral precursors. The interaction with ACP is thought to involve the binding of the carboxylate groups of oligoaspartic acid to calcium ions within the ACP structure, preventing its rapid conversion to more stable crystalline phases like hydroxyapatite (HA).

-

Promotion of Nucleation on Surfaces: When immobilized on a substrate, oligoaspartic acid can act as a nucleating agent for calcium phosphate.[1] By creating a localized region of high calcium ion concentration, it can facilitate heterogeneous nucleation, a process vital for the controlled formation of mineralized tissues like bone.

The interaction is also highly pH-dependent. At lower pH, the carboxylic acid groups of oligoaspartic acid are protonated, reducing its negative charge and its ability to bind calcium ions. Conversely, at higher pH, the increased negative charge enhances its interaction with calcium ions and calcium phosphate surfaces.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the interaction of oligoaspartic acid and its polymer analog, polyaspartic acid, with calcium phosphate.

| Parameter | Value | Conditions | Reference |

| Ca/P Molar Ratio in Precipitate | 1.56 ± 0.49 | Mineralization beneath an oligo(aspartic acid)-rich monolayer at pH 10. | [3] |

| Incorporation of Polyaspartic Acid (PASP) into Dicalcium Phosphate Dihydrate (DCPD) | Up to ~2.3 wt% | Synthesis of DCPD in aqueous solution with increasing PASP concentrations. | [4] |

Note: Specific binding affinity (e.g., Langmuir constants) and inhibition constants (e.g., IC50) for oligoaspartic acid with calcium phosphate are not extensively reported in the public literature. The data for polyaspartic acid is presented as a close analog.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between oligoaspartic acid and calcium phosphate.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To monitor the effect of oligoaspartic acid on the size and aggregation of calcium phosphate nanoparticles in solution over time.

Methodology:

-

Solution Preparation: Prepare stock solutions of calcium chloride, potassium phosphate, and oligoaspartic acid in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). Ensure all solutions are filtered through a 0.22 µm syringe filter to remove dust and other particulates.

-

Reaction Initiation: In a clean cuvette, rapidly mix the calcium chloride and potassium phosphate solutions to initiate the precipitation of calcium phosphate. In the experimental group, add the oligoaspartic acid solution to the reaction mixture at the desired concentration.

-

DLS Measurement: Immediately place the cuvette in the DLS instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 173°).

-

Data Acquisition: Record the fluctuations in the intensity of the scattered light over time. These fluctuations are caused by the Brownian motion of the particles in the solution.

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic diameter (size) of the particles. The size distribution and any changes in particle size over time are recorded to determine the effect of oligoaspartic acid on particle growth and aggregation.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Objective: To visualize the morphology and structure of calcium phosphate precipitates formed in the presence and absence of oligoaspartic acid.

Methodology:

-

Sample Preparation: Prepare calcium phosphate precipitates as described in the DLS protocol. At specific time points, take an aliquot of the reaction mixture.

-

Grid Preparation: Place a drop of the sample suspension onto a TEM grid (e.g., a carbon-coated copper grid).

-

Staining (Optional): For enhanced contrast, especially for observing the organic component, a negative staining step with a solution like uranyl acetate can be performed.

-

Drying: Wick away the excess liquid with filter paper and allow the grid to air-dry completely.

-

Imaging: Insert the dried grid into the TEM. The electron beam passes through the sample, and the transmitted electrons are used to form an image.

-

Analysis: Acquire images at different magnifications to observe the overall morphology, size, and shape of the calcium phosphate particles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice and determine the crystalline phase of the mineral.

Visualization of Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways of oligoaspartic acid's interaction with calcium phosphate.

References

- 1. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interface-controlled calcium phosphate mineralization: effect of oligo(aspartic acid)-rich interfaces - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Interface-controlled calcium phosphate mineralization: effect of oligo(aspartic acid)-rich interfaces - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02274B [pubs.rsc.org]

- 4. Kinetics of Aggregation and Crystallization of Polyaspartic Acid Stabilized Calcium Phosphate Particles at High Concent… [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Water Solubility of the Asp-Asp-Asp-Asp-Asp (DDDDD) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of the pentapeptide Asp-Asp-Asp-Asp-Asp (DDDDD). This peptide, composed of five consecutive aspartic acid residues, exhibits high hydrophilicity and is of significant interest in various research and development applications, including biomineralization, drug delivery, and as a model for studying acidic protein domains.

Core Concepts: Understanding the Solubility of an Acidic Peptide

The this compound peptide is characterized by its high density of carboxylic acid side chains, rendering it an acidic peptide. Its solubility in aqueous solutions is governed by several key factors:

-

pH: The ionization state of the carboxylic acid groups in the aspartic acid residues is highly dependent on the pH of the solution. At pH values above the isoelectric point (pI) of the peptide, the carboxyl groups are deprotonated and carry a negative charge, leading to strong electrostatic repulsion between peptide molecules and favorable interactions with polar water molecules, thus significantly increasing solubility.[1][2][3]

-

Amino Acid Composition: Composed entirely of aspartic acid, a hydrophilic amino acid, the peptide has an inherently high propensity to dissolve in water.[1][4] Peptides with a high percentage of charged residues are generally more soluble in aqueous solutions.

-

Peptide Length: Short peptides, typically those with fewer than five or six amino acids, are often readily soluble in water, provided their sequence is not dominated by hydrophobic residues.

The DDDDD peptide is confirmed to be soluble in water. For practical applications, it is recommended to first attempt dissolution in sterile, distilled water. If solubility challenges arise, adjusting the pH to a basic level with a dilute solution of ammonium hydroxide can enhance dissolution.

Quantitative Data on Poly-Aspartate Solubility

| Tag Sequence | Host Protein | pH | Fold Increase in Solubility | Reference |

| (Asp)n | Simplified Bovine Pancreatic Trypsin Inhibitor (BPTI) | 4.7 | No significant effect | |

| (Asp)n | Simplified Bovine Pancreatic Trypsin Inhibitor (BPTI) | 7.7 | 8- to 10-fold |

Table 1: Influence of Poly-Aspartate Tags on Protein Solubility. This data demonstrates the dramatic pH-dependent effect of poly-aspartic acid sequences on the solubility of a host protein, highlighting the role of side-chain ionization.

Experimental Protocols for Determining Peptide Solubility

Accurate determination of peptide solubility is crucial for experimental design and reproducibility. The following are detailed methodologies for quantifying the solubility of the this compound peptide.

UV-Visible Spectrophotometry Method

This method relies on the absorbance of the peptide bond in the far-UV region to determine the concentration of the dissolved peptide.

Principle: The peptide backbone absorbs light in the range of 190-230 nm. By creating a saturated solution, removing any undissolved peptide, and measuring the absorbance of the supernatant, the concentration of the soluble peptide can be determined using a standard curve or the Beer-Lambert law if the molar extinction coefficient is known.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the lyophilized this compound peptide to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a microcentrifuge tube.

-

Vortex the mixture thoroughly for 2-3 minutes.

-

Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Peptide:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 30 minutes to pellet the insoluble peptide.

-

-

Absorbance Measurement:

-

Carefully collect the supernatant, avoiding disturbance of the pellet.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Measure the UV absorbance of the dilutions at a specific wavelength, typically 214 nm for the peptide bond. A wavelength scan from 190 nm to 400 nm can be performed to identify the absorbance maximum.

-

Use the solvent as a blank.

-

-

Concentration Determination:

-

Prepare a standard curve by dissolving a known mass of the peptide in the solvent to create a stock solution of known concentration and then preparing a series of dilutions.

-

Measure the absorbance of the standards.

-

Plot the absorbance versus concentration to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the concentration of the dissolved peptide in the saturated supernatant.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC is a highly sensitive and accurate method for quantifying peptides and can be used to determine solubility.

Principle: A saturated solution of the peptide is prepared and, after centrifugation, the supernatant is injected into an RP-HPLC system. The peptide is separated from any potential impurities and quantified by integrating the peak area. The concentration is determined by comparing the peak area to a standard curve.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the UV-Visible Spectrophotometry method (steps 1.1 and 1.2).

-

-

Standard Curve Preparation:

-

Prepare a stock solution of the this compound peptide with a known concentration in the mobile phase or a compatible solvent.

-

Prepare a series of dilutions from the stock solution to be used as standards.

-

-

HPLC Analysis:

-

Inject the standards and the supernatant from the saturated solution into the RP-HPLC system.

-

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm.

-

-

-

Quantification:

-

Integrate the peak area corresponding to the this compound peptide in the chromatograms of the standards and the sample.

-

Create a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the peptide in the supernatant using the standard curve.

-

Signaling Pathways and Logical Relationships

While the this compound pentapeptide itself is not a classical signaling molecule, poly-aspartic acid plays a significant role in biological and biomimetic processes, most notably in biomineralization. The following diagram illustrates the logical workflow of how poly-aspartic acid influences the crystallization of calcium carbonate, a fundamental process in the formation of shells and skeletons.

Caption: Influence of Poly-Aspartic Acid on Calcium Carbonate Crystallization.

This diagram illustrates that poly-aspartic acid can stabilize the amorphous calcium carbonate (ACC) precursor. The concentration of poly-aspartic acid then plays a crucial role in directing the crystallization pathway, influencing whether the final crystalline form is the metastable vaterite or the more stable calcite. At low concentrations, poly-aspartic acid can favor the formation of vaterite, while at higher concentrations, it can inhibit the growth of vaterite and promote the formation of calcite.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of the this compound peptide is outlined in the following diagram.

Caption: General Workflow for Quantitative Peptide Solubility Determination.

This workflow provides a systematic approach for researchers to accurately measure the aqueous solubility of the this compound peptide, ensuring reliable and reproducible results for downstream applications.

References

physical and chemical properties of poly-L-aspartic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Poly-L-Aspartic Acid

Abstract

Poly-L-aspartic acid (PASA) is a synthetic, water-soluble, and biodegradable polymer with a structure analogous to protein fragments.[1] Due to its excellent biocompatibility, non-toxicity, and pH-responsive nature, it has garnered significant interest for a range of applications, particularly in the biomedical and pharmaceutical fields.[2][3][4] It serves as a versatile platform for drug delivery systems, a component in hydrogels, and an environmentally friendly alternative to non-degradable polyanionic polymers like polyacrylic acid.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a review of its biological properties and applications.

Chemical Structure and Synthesis

Poly-L-aspartic acid is a polyamide derived from the polymerization of the amino acid L-aspartic acid. The repeating aspartic acid unit can be linked in two isomeric forms: α-linkages and β-linkages, depending on which carboxyl group forms the amide bond in the polymer backbone. The thermal synthesis method typically results in a copolymer containing approximately 30% α-linkages and 70% β-linkages.

The most common industrial synthesis is a two-step thermal polycondensation process. First, L-aspartic acid is heated at high temperatures (above 180°C) to undergo dehydration and form a polysuccinimide (PSI) intermediate. In the second step, the polysuccinimide is treated with an alkaline solution (e.g., sodium hydroxide) to hydrolyze the imide rings, yielding the final poly-L-aspartic acid salt (e.g., sodium polyaspartate).

Physical and Chemical Properties

The properties of poly-L-aspartic acid can be tailored by controlling the synthesis conditions, which influence its molecular weight and the ratio of α to β linkages.

Physical Properties

The key physical properties of poly-L-aspartic acid are summarized in the table below. It is generally a water-soluble solid, with solubility being highly dependent on pH. Its thermal stability is lower than its polysuccinimide precursor.

| Property | Value / Description | Source(s) |

| Appearance | White to yellowish solid/powder. | |

| Solubility | Highly soluble in aqueous solutions. Insoluble in alcohol and ether. Solubility increases significantly with increasing pH due to the ionization of carboxyl groups. Specific derivatives can be synthesized to be soluble in volatile organic solvents like dichloromethane and chloroform. | |

| Melting Point | Decomposes upon heating. A value of 140 °C (decomposition) has been reported for the polymer. The monomer, L-aspartic acid, decomposes at >300 °C. | |

| Thermal Stability | The thermal decomposition of L-aspartic acid to form polyaspartic acid occurs around 230°C. Thermogravimetric analysis (TGA) shows a 10% weight loss for sodium polyaspartate at 199°C, compared to 375°C for its polysuccinimide precursor, indicating lower thermal stability after hydrolysis. | |

| Molecular Weight | Varies depending on polymerization conditions. Molecular weight is typically determined by Gel Permeation Chromatography (GPC). Values such as a molecular weight (Mw) of 9,000 have been reported for specific synthesis methods. |

Chemical Properties

Spectroscopic techniques are essential for characterizing the chemical structure of poly-L-aspartic acid and its intermediates.

| Property | Method | Description of Key Features | Source(s) |

| Structure | General | A polyanionic polymer due to the presence of carboxylic acid groups. Synthetic PASA contains a mix of α and β peptide linkages. | |

| Spectroscopic Analysis | ¹H NMR | Used to analyze the polymer's structure. In the polysuccinimide (PSI) precursor (in DMSO-d₆), characteristic peaks appear for methylene protons (-CH₂-) at ~2.72 and 3.20 ppm and the methine proton (-CH-) at ~5.27 ppm. | |

| Spectroscopic Analysis | ¹³C NMR | Used to determine the ratio of α- and β-amide units in the main chain by analyzing the methylene carbon signals. | |

| Spectroscopic Analysis | FTIR | Used to confirm functional groups. The polysuccinimide precursor shows characteristic symmetric and asymmetric C=O stretching of the imide ring at approximately 1797 cm⁻¹ and 1701 cm⁻¹. |

Detailed Experimental Protocols

Synthesis of Poly-L-Aspartic Acid via Thermal Polycondensation

This protocol is based on methods described for synthesizing polysuccinimide (PSI) followed by hydrolysis.

-

Polymerization to Polysuccinimide (PSI):

-

Place L-aspartic acid (e.g., 25 g) in a reaction vessel.

-

Add an acid catalyst, such as phosphoric acid (e.g., 0.54 mL of 85% H₃PO₄), and a high-boiling-point solvent system (e.g., 80 g of a 70/30 mixture of mesitylene and sulfolane).

-

Heat the mixture to 160-200°C under a nitrogen atmosphere with stirring.

-

Continuously remove the water formed during the condensation reaction using a Dean-Stark trap for 4-7 hours.

-

After the reaction, cool the mixture and remove the solvent.

-

Wash the resulting solid precipitate (PSI) with methanol and then several times with water to remove unreacted monomer and catalyst.

-

Dry the purified yellowish PSI powder under vacuum.

-

-

Hydrolysis of PSI to Poly-L-Aspartic Acid (PASA):

-

Disperse the synthesized PSI in deionized water.

-

Add a 1M solution of sodium hydroxide (NaOH) dropwise at room temperature with stirring until the PSI is completely dissolved and the pH reaches a stable alkaline value (e.g., pH 9-10).

-

Continue stirring for 1-2 hours to ensure complete hydrolysis of the succinimide rings.

-

The resulting aqueous solution contains sodium polyaspartate. The polymer can be isolated by methods such as dialysis to remove excess salt, followed by freeze-drying to obtain a solid product.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving the polymer (PSI or PASA) in a suitable deuterated solvent (e.g., DMSO-d₆ for PSI, D₂O for PASA).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, integration values, and splitting patterns to confirm the polymer structure and identify end groups or impurities. For PSI in DMSO-d₆, expect methine proton signals around 5.27 ppm and methylene protons around 2.7-3.2 ppm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample, typically by creating a KBr pellet containing a small amount of the dried polymer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

For PSI, confirm the presence of the imide ring by identifying strong carbonyl (C=O) stretching bands around 1700-1800 cm⁻¹. For PASA, look for the appearance of strong carboxylate (COO⁻) stretches and the disappearance of the imide peaks.

-

-

Gel Permeation Chromatography (GPC):

-

Dissolve the polymer in a suitable mobile phase (e.g., an aqueous buffer for PASA).

-

Inject the solution into a GPC system equipped with appropriate columns.

-

Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) by comparing the elution time with that of known standards.

-

Biological Properties and Applications

Poly-L-aspartic acid is highly valued in the biomedical field for its favorable biological properties.

-

Biocompatibility and Biodegradability: PASA is biocompatible, non-antigenic, and does not cause pyrogenic effects. It is biodegradable, breaking down into the naturally occurring amino acid, L-aspartic acid.

-

Enzymatic Degradation: In biological systems, its degradation can be facilitated by specific enzymes. PAA hydrolase-1 acts via an endo-mode cleavage, selectively hydrolyzing the β-amide bonds to yield oligomers. Subsequently, PAA hydrolase-2 acts via an exo-mode cleavage to break down these oligomers into L-aspartic acid monomers.

-

Drug Delivery: The most prominent application of PASA is in drug delivery. Its carboxylic acid side chains can be modified to conjugate drugs or create amphiphilic copolymers. These copolymers can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The pH-sensitive nature of PASA is exploited for controlled release; its hydrogels swell and release their payload in the higher pH of the intestine or the acidic microenvironment of tumors or lysosomes.

-

Other Applications: Beyond medicine, PASA is used as a biodegradable and water-soluble dispersant and anti-scaling agent in cooling water systems, detergents, and water desalination processes due to its ability to chelate metal ions and inhibit mineral deposition.

Conclusion

Poly-L-aspartic acid is a highly versatile and functional polymer with a favorable safety and environmental profile. Its well-defined chemical structure, coupled with its tunable physical properties like pH-dependent solubility, makes it an ideal candidate for advanced applications in drug delivery and as a green alternative in various industries. The straightforward synthesis and characterization methods further enhance its appeal for both academic research and commercial development.

References

The Multifaceted Functions of Short Aspartic Acid Repeat Sequences: A Technical Guide

Abstract

Short aspartic acid (Asp) repeat sequences, characterized by consecutive stretches of the negatively charged amino acid aspartic acid, are intriguing motifs found in a variety of proteins across different organisms. These sequences, often intrinsically disordered, play crucial roles in a range of biological processes, from mediating protein-protein interactions and influencing protein structure to regulating complex signaling pathways and biomineralization. This in-depth technical guide provides a comprehensive overview of the core functions of short aspartic acid repeat sequences, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Amino acid repeats are prevalent in proteomes and contribute significantly to protein evolution and functional diversity. Among these, homopolymeric repeats of aspartic acid (poly-Asp) or glutamic acid (poly-Glu) are notable for their strong negative charge. These D/E-rich repeats are often found in intrinsically disordered regions of proteins, which lack a fixed three-dimensional structure and are involved in molecular recognition and assembly.[1][2] This guide focuses specifically on the functions of short aspartic acid repeat sequences, exploring their biochemical characteristics, structural implications, and their increasingly recognized roles in cellular signaling and disease.

Biochemical and Structural Properties

Short aspartic acid repeats confer unique biochemical and structural properties to the proteins in which they reside.

Biochemical Properties

Polyaspartic acid (PASA) is a biodegradable and water-soluble polymer.[3] Its anionic character, due to the presence of carboxylic acid groups, allows it to chelate metal ions, a property that is leveraged in various industrial applications, including its use as an antiscaling agent and in water treatment.[3][4] In a biological context, this high density of negative charge is critical for its function, particularly in mediating electrostatic interactions with positively charged ions and protein domains.

Structural Conformation

Aspartic acid residues have a high intrinsic preference for forming turn-like conformations, even in unfolded states. This propensity can influence the early stages of protein folding by narrowing the conformational landscape. Regions rich in aspartic acid are often crucial sites for the initiation of protein folding. Furthermore, these repeats are disorder-promoting and are frequently found within intrinsically disordered proteins (IDPs). This structural flexibility allows them to participate in a wide range of molecular interactions.

Function in Biomineralization

Short aspartic acid repeats play a significant role in biomineralization, the process by which living organisms produce minerals. They are particularly important in the formation of calcium phosphate-based structures like bone.

Polyaspartic acid can act as a mimic of non-collagenous proteins that are involved in guiding the nucleation and growth of hydroxyapatite crystals within collagen fibrils. It can inhibit the deposition of various calcium salts, including calcium carbonate and calcium phosphate, preventing uncontrolled mineralization. However, when bound to a substrate like collagen, it can promote crystallization. This dual role of inhibition in solution and promotion on a surface is crucial for the controlled deposition of minerals in biological tissues. The interaction of polyaspartic acid with calcium phosphate precursors, such as dicalcium phosphate dihydrate (DCPD), has been shown to influence crystal growth and hydrolysis.

Role in Signaling Pathways

The high negative charge density of short aspartic acid repeats makes them ideal for mediating protein-protein interactions within signaling cascades. A prime example is the "acid box" motif found in Fibroblast Growth Factor Receptors (FGFRs).

The "Acid Box" in Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that play critical roles in development and cellular homeostasis. The extracellular domain of FGFRs contains a highly conserved stretch of glutamic and aspartic acid residues known as the "acid box," located in the linker region between immunoglobulin-like domains D1 and D2.

This acid box is crucial for the autoinhibition of the receptor. It electrostatically interacts with the heparan sulfate (HS)-binding site on the D2 domain in cis, which in turn sterically hinders the binding of both HS and the FGF ligand. This autoinhibitory mechanism prevents aberrant receptor activation in the absence of the FGF ligand, thus providing a critical layer of regulation for FGF signaling.

Below is a diagram illustrating the autoinhibition of FGFR mediated by the acid box and its subsequent activation upon ligand binding.

Acidic Regions in Other Signaling Pathways

While a distinct, named motif like the "acid box" is not as well-characterized for short aspartic acid repeats in all signaling pathways, acidic regions are known to be functionally important in other key signaling molecules.

-

TGF-β Signaling: SMAD proteins, the central mediators of TGF-β signaling, contain acidic activation domains. The phosphorylation of serine residues in the C-terminal region of Receptor-regulated SMADs (R-SMADs) creates a negatively charged tail that drives the formation of transcriptional complexes with the co-SMAD, SMAD4. This phosphorylation-induced acidity is a critical step in signal transduction.

-

Notch Signaling: The Notch receptor extracellular domain is composed of numerous epidermal growth factor (EGF)-like repeats. While not homopolymeric aspartic acid repeats, these domains are rich in acidic residues and their glycosylation state, which can be influenced by the surrounding amino acid composition, is critical for modulating ligand binding and signaling activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and interactions of aspartic acid-containing peptides and proteins.

Table 1: Physicochemical Properties of Polyaspartic Acid (PASA)

| Property | Value/Description | Reference(s) |

| Solubility | High water solubility | |

| Charge at Neutral pH | Anionic (polyelectrolyte) | |

| Biodegradability | Biodegradable | |

| Thermal Stability | High | |

| Linkage in Synthetic PASA | ~30% α-linkages, ~70% β-linkages |

Table 2: Association Constants of Lanthanum (La³⁺) with Troponin C Analogs

| Peptide Analog (Varying Asp/Asn at +X, +Y, +Z) | Association Constant (M⁻¹) | Reference(s) |

| Analogs with more Asp residues | Higher (e.g., 2.5 x 10⁵) | |

| Analogs with fewer Asp residues | Lower (e.g., 9.1 x 10²) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study short aspartic acid repeat sequences.

Solid-Phase Peptide Synthesis (SPPS) of Polyaspartic Acid Peptides

This protocol outlines the manual synthesis of a peptide containing a short aspartic acid repeat using Fmoc/tBu chemistry on a Rink Amide resin.

-

Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling: Activate the Fmoc-Asp(OtBu)-OH with a coupling reagent like HBTU and a base such as DIPEA in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Monitoring: Use the Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Purification and Characterization: Precipitate the peptide in cold diethyl ether, purify by reverse-phase high-performance liquid chromatography (RP-HPLC), and confirm its identity by mass spectrometry.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to study the conformation of peptides with short aspartic acid repeats in solution.

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies the spin systems of individual amino acid residues, connecting all protons within a single residue that are scalar-coupled.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure and inter-residue proximities.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to determine the preferred conformations of the aspartic acid repeat region.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides.

-

Sample Preparation: Reconstitute the peptide from any non-aqueous solvent (like DMSO) into an aqueous buffer suitable for CD analysis.

-

Spectrometer Setup: Set up the CD spectrometer to scan in the far-UV region (typically 190-250 nm).

-

Data Acquisition: Collect CD spectra of the peptide solution.

-

Data Analysis: Analyze the spectra for characteristic features of different secondary structures. For example, α-helices show negative peaks at approximately 208 nm and 222 nm.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamics of binding interactions.

-

Sample Preparation: Prepare the protein with the aspartic acid repeat and its binding partner in the same buffer to minimize heats of dilution.

-

ITC Experiment: Load the protein into the sample cell and the binding partner into the titration syringe. Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Pull-Down Assay for Protein-Protein Interactions

Pull-down assays are used to identify or confirm protein-protein interactions.

-

Bait Immobilization: A tagged "bait" protein (e.g., a GST-fusion protein containing the aspartic acid repeat) is immobilized on affinity beads (e.g., glutathione-agarose).

-

Incubation: The immobilized bait is incubated with a cell lysate containing potential "prey" proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bait-prey complexes are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and the prey protein is identified by Western blotting or mass spectrometry.

Conclusion

Short aspartic acid repeat sequences are not merely passive linkers but are functional domains that contribute significantly to protein structure, function, and regulation. Their high negative charge density and conformational flexibility enable them to participate in a diverse array of biological processes, from the precise control of biomineralization to the intricate regulation of signaling pathways. The well-characterized role of the "acid box" in FGFR autoinhibition serves as a compelling example of how these simple repeats can exert profound effects on complex cellular signaling networks. A deeper understanding of the functions of these repeats will undoubtedly open new avenues for research and may lead to the development of novel therapeutic strategies targeting diseases associated with their dysregulation.

References

- 1. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

A Comprehensive Technical Guide to the Discovery and History of Polyaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of polyaspartic acid (PASA), a biodegradable and water-soluble polymer with significant applications in drug delivery and other biomedical fields. This document provides a detailed overview of its synthesis, quantitative data, experimental protocols, and the historical evolution of its use in medicine.

Discovery and Historical Overview

Polyaspartic acid, a polymer of the amino acid aspartic acid, was first synthesized in the late 19th century. While it exists in nature as fragments of larger proteins, it has not been isolated as a pure homopolymer from any natural source.[1] The journey of PASA from its initial synthesis to its current applications is a story of chemical innovation and biomedical exploration.

The first documented synthesis of an oligomeric form of sodium polyaspartate was by the Italian chemist Hugo Schiff in the late 19th century.[1] He achieved this through the thermal polycondensation of aspartic acid. This foundational work laid the groundwork for future research into the synthesis and properties of this versatile polymer. It was later proposed that the thermal polymerization process proceeds through a polysuccinimide (PSI) intermediate.[1]

The industrial production of polyaspartic acid, in both its acidic form and as its sodium salt, has since been refined through various methods.[1] Its biocompatibility and biodegradability have made it a subject of interest for a wide range of applications, from an environmentally friendly alternative to polyacrylates in detergents and anti-scaling agents to a sophisticated component in drug delivery systems.[1]

Synthesis of Polyaspartic Acid

The synthesis of polyaspartic acid primarily proceeds through the formation of a polysuccinimide (PSI) intermediate, which is subsequently hydrolyzed to yield the final polymer. The main industrial methods for PASA production are:

-

Thermal Polymerization of Aspartic Acid: This is the oldest and most straightforward method, involving the heating of aspartic acid to induce dehydration and polymerization into PSI.

-

Synthesis from Maleic Anhydride and Ammonia: This method offers a more cost-effective route using readily available starting materials. Maleic anhydride is reacted with ammonia to form an ammonium salt, which is then thermally polymerized to PSI.

-

Catalytic Polymerization of Aspartic Acid: The use of catalysts, such as phosphoric acid, can significantly improve the reaction conditions and the properties of the resulting polymer, leading to higher molecular weights and yields.

The general workflow for the synthesis of polyaspartic acid is depicted below:

Quantitative Data on Polyaspartic Acid Synthesis

The following tables summarize quantitative data for the different synthesis methods of polyaspartic acid, providing a comparison of reaction conditions, yields, and resulting molecular weights.

Table 1: Thermal Polymerization of Aspartic Acid

| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Weight-Average Molecular Weight (Mw, Da) | Reference |

| None | 260 | - | None | 97 | 5,200 | |

| Phosphoric Acid | 170-228 | - | Solid-phase | - | Up to 14,000 | |

| Phosphoric Acid | - | - | Mesitylene/Sulfolane | 96 | 64,300 | |

| Phosphoric Acid | 200 | 6 | Solid-phase | - | - | |

| None | Up to 400 | - | Solid-phase | - | - |

Table 2: Synthesis from Maleic Anhydride and Ammonia

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (MA:NH₃:Cat) | Yield (%) | Weight-Average Molecular Weight (Mw, Da) | Reference |

| - | 240 | 1 | 20:20:1 | 90 (PSI) | 18,200 (PASA-Na) | |

| - | 170 | - | - | 99 (mol %) | 12,000 | |

| - | - | - | - | 98 (mol %) | 16,000 | |

| - | - | - | - | 99 (mol %) | 14,000 | |

| - | 220 | 10 | - | >60 (PSI) | 10,000 (PSI) | |

| - | 220 | 12 | - | - | 12,000 (PSI) | |

| - | 170-260 | 6-14 | - | >50 (PSI) | 1,000-3,000 (PSI) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of polyaspartic acid.

Thermal Polymerization of L-Aspartic Acid

Objective: To synthesize polysuccinimide (PSI) via the thermal polycondensation of L-aspartic acid, which can then be hydrolyzed to polyaspartic acid.

Materials:

-

L-aspartic acid

-

Phosphoric acid (optional, as catalyst)

-

Mesitylene/sulfolane (optional, as solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Uncatalyzed Bulk Polymerization:

-

Place a known amount of L-aspartic acid in a reaction vessel equipped with a stirrer and a system for water removal.

-

Heat the vessel to a temperature above 180°C (e.g., 260°C) under a nitrogen atmosphere.

-

Maintain the temperature for a specified duration, during which water will be eliminated as the polymerization proceeds.

-

The resulting solid is polysuccinimide (PSI).

-

-

Catalyzed Polymerization:

-

Mix L-aspartic acid with a catalytic amount of phosphoric acid.

-

The polymerization can be carried out in bulk (solvent-free) or in a high-boiling solvent mixture like mesitylene/sulfolane.

-

Heat the mixture to the desired reaction temperature (e.g., 170-228°C) and maintain for several hours.

-

Remove the water by-product continuously.

-

After the reaction, the PSI is isolated.

-

-

Hydrolysis of Polysuccinimide (PSI) to Polyaspartic Acid (PASA):

-

Suspend the synthesized PSI in water.

-

Add a solution of sodium hydroxide dropwise to the suspension while stirring. The pH should be maintained in the alkaline range.

-

Continue stirring until the PSI is completely dissolved, indicating the opening of the succinimide rings to form sodium polyaspartate.

-

The solution can then be acidified with hydrochloric acid to obtain polyaspartic acid.

-

The workflow for the thermal polymerization of aspartic acid can be visualized as follows:

Synthesis of Polyaspartic Acid from Maleic Anhydride and Ammonia

Objective: To synthesize polyaspartic acid from maleic anhydride and ammonia, a more economical industrial route.

Materials:

-

Maleic anhydride

-

Ammonia solution (e.g., 30% ammonium hydroxide)

-

Deionized water

-

Sodium hydroxide (for hydrolysis)

Procedure:

-

Formation of Ammonium Maleate:

-

Prepare a slurry of maleic anhydride in deionized water and heat to approximately 75°C with stirring until a clear solution is obtained.

-

Cool the solution to about 20°C.

-

Slowly add a concentrated ammonia solution dropwise to the maleic acid solution to form the ammonium salt.

-

-

Thermal Polymerization to Polysuccinimide (PSI):

-

Evaporate the water from the ammonium maleate solution to obtain a solid.

-

Heat the solid ammonium maleate to a temperature between 170°C and 260°C for a period of 6 to 14 hours. Higher temperatures generally lead to higher yields. At temperatures above 220°C, yields can exceed 90%.

-

The resulting product is polysuccinimide.

-

-

Hydrolysis of PSI to Polyaspartic Acid (PASA):

-

The hydrolysis of the PSI is carried out as described in the previous protocol by reacting it with an aqueous solution of sodium hydroxide.

-

The logical relationship for optimizing the synthesis from maleic anhydride is shown below:

History of Polyaspartic Acid in Drug Delivery

The evolution of drug delivery systems has been a continuous quest for improving therapeutic efficacy and patient compliance. The journey of biodegradable polymers in this field began several decades ago, with early research focusing on natural materials and later transitioning to synthetic polymers. Polyamino acids, including polyaspartic acid, have emerged as a promising class of materials for drug delivery due to their biocompatibility, biodegradability, and versatile chemical structures.

The application of polyamino acids as drug carriers has been extensively investigated, with a significant focus on cancer therapy. Their ability to form self-assembling nanoparticles and micelles makes them suitable for encapsulating and delivering hydrophobic drugs.